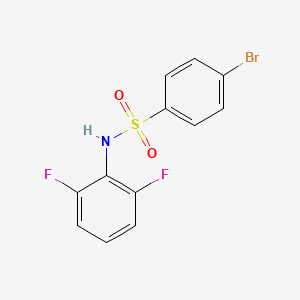

4-bromo-N-(2,6-difluorophenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

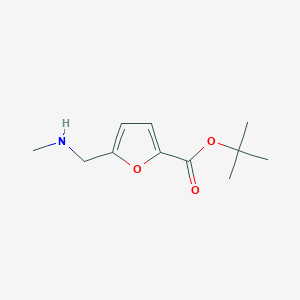

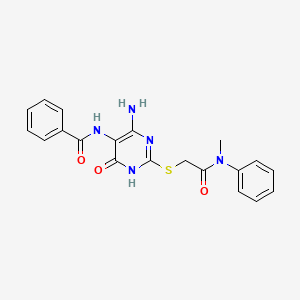

“4-bromo-N-(2,6-difluorophenyl)benzenesulfonamide” is a chemical compound with the molecular formula C12H8BrF2NO2S and a molecular weight of 348.16 . It is an organic intermediate .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.713±0.06 g/cm3 (Predicted) and a boiling point of 398.0±52.0 °C (Predicted) .Scientific Research Applications

Enzyme Inhibition Studies

4-bromo-N-(2,6-difluorophenyl)benzenesulfonamide and related benzenesulfonamide derivatives have been extensively studied for their inhibitory effects on various enzymes, showcasing their potential in biomedical research and therapeutic applications. For instance, derivatives of benzenesulfonamides have demonstrated potent inhibition of carbonic anhydrases (CAs), enzymes pivotal in various physiological processes including respiration, acid-base balance, and carbon dioxide transport. The inhibition of these enzymes suggests potential applications in treating conditions like glaucoma, epilepsy, and certain types of tumors (Gul et al., 2016), (Gul et al., 2016).

Photodynamic Therapy

The modification of benzenesulfonamide derivatives has led to the development of compounds with significant photophysical properties, such as high singlet oxygen quantum yield. These properties are crucial for applications in photodynamic therapy (PDT), a treatment method that employs light-sensitive compounds to generate reactive oxygen species and induce cell death in cancerous tissues. Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown promising results, indicating the potential of these compounds in improving PDT efficacy (Pişkin et al., 2020).

Antimicrobial and Antiproliferative Activities

Benzenesulfonamide derivatives have also been explored for their antimicrobial and antiproliferative activities. Novel compounds synthesized from benzenesulfonamides have shown significant activity against a range of tumor cell lines, indicating their potential as anticancer agents. Moreover, some derivatives have exhibited antimicrobial properties, suggesting their applicability in combating bacterial infections (Motavallizadeh et al., 2014).

Molecular Docking and Structure-Activity Relationship (SAR) Studies

The study of benzenesulfonamide derivatives extends into computational chemistry, where molecular docking and SAR analyses help elucidate the mechanisms of action and optimize the compounds' biological activities. These studies provide insights into how benzenesulfonamide derivatives interact with their target enzymes or receptors, paving the way for the rational design of more potent and selective inhibitors (Işık et al., 2019).

Conformational Analysis and Spectroscopic Studies

Further research into benzenesulfonamide compounds involves detailed spectroscopic and conformational analyses. These studies contribute to a deeper understanding of the molecular structure, stability, and reactivity of benzenesulfonamide derivatives. Insights gained from such analyses are instrumental in the development of compounds with optimized pharmacological properties (Petrov et al., 2006).

Mechanism of Action

Mode of Action

Based on its structural similarity to other benzenesulfonamides, it may interact with its targets through a combination of covalent and non-covalent interactions . The bromine and fluorine atoms could potentially form halogen bonds with target proteins, while the sulfonamide group could engage in hydrogen bonding .

properties

IUPAC Name |

4-bromo-N-(2,6-difluorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrF2NO2S/c13-8-4-6-9(7-5-8)19(17,18)16-12-10(14)2-1-3-11(12)15/h1-7,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFNAVYZBQOPFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NS(=O)(=O)C2=CC=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrF2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2968229.png)

![Benzyl 2-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B2968234.png)

![2-Cyclopropyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2968237.png)

![3-(but-2-yn-1-yloxy)-5H,7H,8H-thiopyrano[4,3-c]pyridazine](/img/structure/B2968248.png)